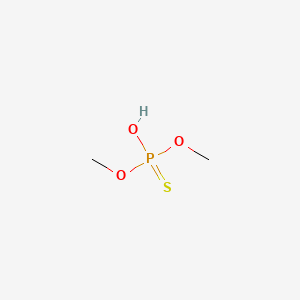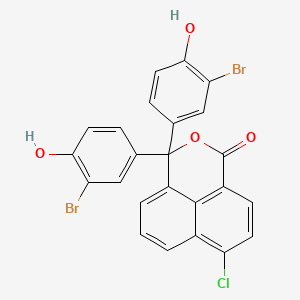
4-Chloro-3',3''-dibromophenol-1,8-naphthalein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN is an organic compound belonging to the class of chloronaphthalenes. These are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by a chlorine atom . The compound has a molecular formula of C24H13Br2ClO4 and a molecular weight of 560.619 Da . It is known for its unique structure, which includes both bromine and chlorine substituents on a naphthalene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN typically involves the bromination and chlorination of a naphthalene derivative. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst to facilitate the halogenation process . The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN involves large-scale halogenation reactions under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it has been shown to interact with thymidylate synthase in Escherichia coli, affecting DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3,3-BIS(3-BROMO-4-HYDROXYPHENYL)-7-CHLORO-1H,3H-BENZO[DE]ISOCHROMEN-1-ONE: A structurally similar compound with similar halogen substituents.
4,4-BIS(3-BROMO-4-HYDROXYPHENYL)-10-CHLORO-3-OXATRICYCLO[7.3.1.0^5,13]TRIDECA-1(13),5,7,9,11-PENTAEN-2-ONE: Another related compound with a similar naphthalene backbone.
Uniqueness
4-CHLORO-3’,3’'-DIBROMOPHENOL-1,8-NAPHTHALEIN is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C24H13Br2ClO4 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
4,4-bis(3-bromo-4-hydroxyphenyl)-10-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-2-one |
InChI |
InChI=1S/C24H13Br2ClO4/c25-17-10-12(4-8-20(17)28)24(13-5-9-21(29)18(26)11-13)16-3-1-2-14-19(27)7-6-15(22(14)16)23(30)31-24/h1-11,28-29H |
InChI Key |
GFGZCXHXQCQRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(OC3=O)(C4=CC(=C(C=C4)O)Br)C5=CC(=C(C=C5)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-[2-hydroxy-3-(2-methyl-cyclohexyloxy)-phenyl]-1H-indole-5-carboxamidine](/img/structure/B10758778.png)
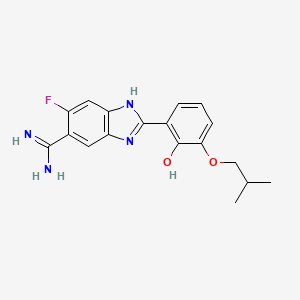
![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)
![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)
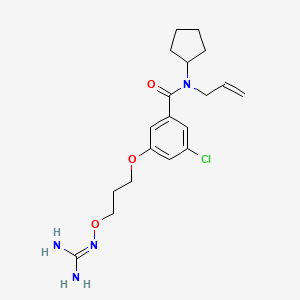
![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
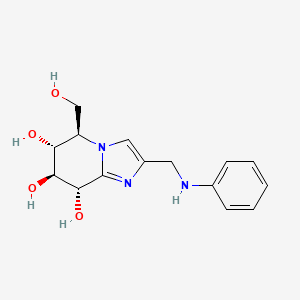
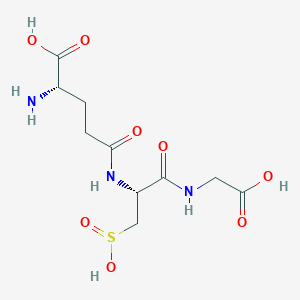
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
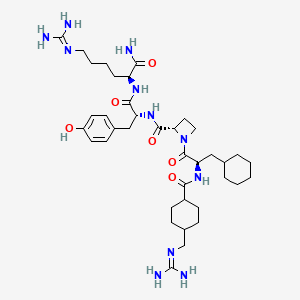

![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
